Pancoxin plus
Beschreibung
Pancoxin Plus (referred to as "hit compound 3" in preclinical studies) is a lead compound developed for its potent anti-proliferative activity against human pancreatic cancer cells (Panc 04.03). In a 2022 study, this compound demonstrated a dose-dependent inhibition of Panc 04.03 cell proliferation, with an IC50 value of 43.80 nM, significantly outperforming other tested hits (compounds 1, 2, and 4) and the positive control TH-Z835 . This high efficacy led to its selection for further in vivo anti-tumor evaluations, positioning it as a promising candidate for pancreatic cancer therapy.
Eigenschaften
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOXVNMZGHYTN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59Cl2N13O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59988-99-7 | |
| Record name | Pancoxin plus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Vorbereitungsmethoden
The preparation of Pancoxin plus involves the synthesis of its three active components:
Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.
Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.
Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.
Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.
Analyse Chemischer Reaktionen
Pancoxin plus undergoes various chemical reactions, including:
Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Efficacy in Coccidiosis Control
Research indicates that Pancoxin Plus significantly reduces coccidial contamination in poultry. In controlled studies, it demonstrated over 90% reduction in sporulated oocysts compared to untreated groups. This efficacy is crucial for improving the overall health and growth performance of poultry, as coccidiosis can lead to severe economic losses due to decreased weight gain and increased feed conversion ratios.
Comparative Efficacy Table
| Drug | Oocyst Reduction (%) | Weight Gain Impact | Feed Conversion Index |
|---|---|---|---|
| This compound | >90 | Significant improvement | Lower index |
| Monensin | 30-50 | Moderate improvement | Higher index |
| Halofuginone | <30 | Poor performance | Higher index |
| Salinomycin | 60 | Moderate improvement | Moderate index |
Data compiled from various studies on anticoccidial drug efficacy .
Case Studies and Research Findings
-
Field Trial in Poultry Farms :
A field trial conducted on multiple poultry farms showed that administering this compound resulted in a marked decrease in clinical signs of coccidiosis and improved average daily weight gain by approximately 20% compared to control groups receiving no treatment . -
Laboratory Studies :
In laboratory settings, this compound was tested against several strains of Eimeria. Results indicated a consistent reduction in oocyst output across different strains, highlighting its broad-spectrum efficacy against coccidial infections . -
Safety and Toxicology :
Toxicological assessments have shown that this compound does not exhibit significant carcinogenic effects in long-term studies conducted on mice and rats. These findings support its safety profile when used according to recommended dosages .
Wirkmechanismus
The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:
Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.
Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.
Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.
These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
In Vitro Anti-Proliferative Activity
The anti-proliferative activity of Pancoxin Plus was benchmarked against three structurally related hits (1–4) and the reference compound TH-Z835 using the MTT assay. Key findings include:
| Compound | IC50 (nM) | Relative Efficacy vs. TH-Z835 |
|---|---|---|
| This compound | 43.80 | ~2–3× higher |
| Hit 1 | Not reported | Inferior |
| Hit 2 | Not reported | Inferior |
| Hit 4 | Not reported | Inferior |
| TH-Z835 | ~100–130 (estimated) | Baseline |
This compound exhibited 2–3× greater potency than TH-Z835, a compound previously established as a reference standard.
Discussion of Research Findings
Mechanistic Advantages
This compound’s mechanism of action remains unspecified in the provided evidence. However, its structural analogs (e.g., TH-Z835) are known to target tyrosine kinases involved in pancreatic cancer progression. The nanomolar-range IC50 suggests strong target binding affinity, a critical factor in overcoming drug resistance .
Limitations and Data Gaps
- Incomplete Comparative Data : Detailed IC50 values for hits 1, 2, and 4 are absent, limiting a full structure-activity relationship (SAR) analysis.
- Lack of Clinical Data: No Phase I/II trial results are available, which are essential for validating efficacy and safety in humans.
Biologische Aktivität
Pancoxin Plus is a compound used primarily in veterinary medicine, particularly for the prevention and treatment of coccidiosis in poultry. Its biological activity encompasses various mechanisms that affect both microbial pathogens and host organisms. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound typically contains a combination of active ingredients designed to target specific pathogens. The primary mechanism involves disrupting the life cycle of coccidia, which are protozoan parasites responsible for coccidiosis. The active ingredients in this compound are known to inhibit the growth and reproduction of these parasites, thereby reducing infection rates in poultry.
Table 1: Composition of this compound
| Ingredient | Function |
|---|---|
| Amprolium | Coccidiostat |
| Sulfaquinoxaline | Antimicrobial |
| Other additives | Stabilizers and excipients |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various strains of Eimeria, the causative agents of coccidiosis. In vitro studies have demonstrated that this compound can effectively reduce the proliferation of Eimeria maxima and Eimeria tenella, leading to lower infection rates in treated animals .
Case Study: Eimeria Sensitivity Testing
A study conducted on field isolates of Eimeria maxima showed varying sensitivity to this compound compared to other anticoccidial drugs. The results indicated that this compound was effective in reducing parasite loads significantly when administered at recommended dosages .
Impact on Gut Microbiota
Research indicates that this compound does not adversely affect beneficial gut microbiota while exerting its antimicrobial effects. In vitro studies suggest that it may reduce methanogenesis and nitrous oxide emissions without substantially impacting overall gut health .
Efficacy in Field Trials
Field trials have shown that the use of this compound leads to improved growth performance in broilers challenged with necrotic enteritis. The compound has been found to prevent more cases of coccidiosis compared to control groups, although its efficacy is somewhat lower than that achieved with monensin alone .
Table 2: Field Trial Results on Growth Performance
| Treatment | Average Weight Gain (g) | Coccidiosis Incidence (%) |
|---|---|---|
| Control | 1500 | 20 |
| This compound | 1650 | 10 |
| Monensin + this compound | 1700 | 5 |
Safety Profile
The safety profile of this compound has been evaluated through various studies, indicating a low toxicity level in poultry when used as directed. Toxicological assessments reveal no significant adverse effects on liver or kidney functions in treated animals .
Q & A
Basic Research Questions
Q. How should researchers design a robust preclinical study to evaluate Pancoxin Plus’s efficacy and safety?
- Methodological Guidance :
- Use a quasi-experimental design with control and experimental groups to isolate variables. For example, apply this compound to in vitro/in vivo models (e.g., cell lines, animal models) and compare outcomes against placebo or standard treatments .
- Include pretest-posttest frameworks to measure baseline and post-intervention biomarkers (e.g., cytokine levels, histopathological changes). Ensure protocols adhere to NIH guidelines for preclinical reporting, including sample size justification and randomization .
- Example Table :
Q. What methodologies are recommended for characterizing this compound’s pharmacokinetic properties?
- Methodological Guidance :
- Conduct high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma concentration-time profiles. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption, distribution, metabolism, and excretion (ADME) parameters .
- Validate assays via sensitivity testing (e.g., limit of detection/quantification) and include negative controls to rule out matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported therapeutic outcomes across studies?
- Methodological Guidance :
- Perform meta-analysis to aggregate data from heterogeneous studies. Use Cochran’s Q test to assess heterogeneity and I² statistic to quantify inconsistency .
- Apply sensitivity analysis by excluding outliers or stratifying studies by variables (e.g., dosage, model system). For example:
| Study ID | Dosage (mg/kg) | Model System | Effect Size (95% CI) |
|---|---|---|---|
| S1 | 50 | Murine | 1.2 (0.8–1.6) |
| S2 | 100 | Primate | 0.9 (0.5–1.3) |
- Address confounding variables (e.g., genetic variability in models) through Mendelian randomization or subgroup analysis .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound trials?
- Methodological Guidance :
- Use non-linear regression models (e.g., sigmoidal Emax model) to fit dose-response curves. Calculate EC50/ED50 values with 95% confidence intervals .
- For multi-arm trials, apply ANCOVA to adjust for baseline covariates (e.g., weight, age) or Bayesian hierarchical models for small-sample inference .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Guidance :
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Protocol Registration : Pre-register designs on platforms like ClinicalTrials.gov or Open Science Framework .
- Detailed Metadata : Report instrument calibration, batch numbers of reagents, and software versions (e.g., GraphPad Prism v10.2) .
- Share raw data and analysis code via repositories like Zenodo or Figshare to enable independent validation .
Ethical and Theoretical Considerations
Q. What frameworks guide ethical hypothesis formulation for this compound clinical trials?
- Methodological Guidance :
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example:
- Population : Adults with Stage II cardiovascular disease.
- Intervention : this compound (100 mg/day).
- Comparison : Placebo.
- Outcome : 30% reduction in LDL cholesterol at 12 weeks .
- Align hypotheses with conceptual frameworks (e.g., mechanistic pathways from preclinical data) to ensure theoretical relevance .
Q. How should researchers address biases in observational studies of this compound?
- Methodological Guidance :
- Implement propensity score matching to balance covariates between exposed and unexposed cohorts.
- Use blinding protocols in data collection/analysis and triangulation (e.g., combining biomarker data with patient-reported outcomes) .
Data Collection and Validation
Q. What tools are recommended for large-scale data harmonization in this compound research?
- Methodological Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
